Methanamine,hydrofluoride

Description

Methanamine, hydrofluoride, systematically named N,N-Dimethylmethanamine hydrofluoride (1:1) (CAS: 29585-72-6; ChemSpider ID: 9139613), is a hydrofluoride salt of trimethylamine. Its molecular formula is C₃H₁₀FN, with an average molecular mass of 79.118 g/mol and a monoisotopic mass of 79.079728 g/mol . This compound is characterized by its ionic structure, where a fluoride ion (F⁻) is associated with the protonated trimethylamine cation [(CH₃)₃NH⁺]. It is commonly used in organic synthesis as a fluorinating agent or catalyst due to its ability to release fluoride ions under specific conditions.

Properties

CAS No. |

57847-62-8 |

|---|---|

Molecular Formula |

CH6FN |

Molecular Weight |

51.064 g/mol |

IUPAC Name |

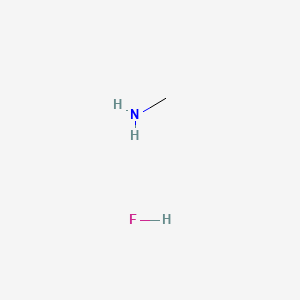

methanamine;hydrofluoride |

InChI |

InChI=1S/CH5N.FH/c1-2;/h2H2,1H3;1H |

InChI Key |

RRSMHQNLDRCPQG-UHFFFAOYSA-N |

Canonical SMILES |

CN.F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, hydrofluoride can be synthesized through several methods. One common method involves the reaction of methylamine with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product: [ \text{CH}_3\text{NH}_2 + \text{HF} \rightarrow \text{CH}_3\text{NH}_2\cdot\text{HF} ]

Industrial Production Methods

In industrial settings, methanamine, hydrofluoride is produced by reacting methylamine gas with anhydrous hydrofluoric acid. The reaction is conducted in a specialized reactor to handle the corrosive nature of hydrofluoric acid. The product is then purified and stored under appropriate conditions to prevent decomposition.

Chemical Reactions Analysis

Nucleophilic Alkylation Reactions

Methanamine hydrofluoride participates in alkylation reactions due to the nucleophilic nature of the methylamine moiety. Key pathways include:

Reaction with Alkyl Halides

The amine group attacks electrophilic alkyl halides to form quaternary ammonium salts:

For example, reaction with methyl iodide produces tetramethylammonium fluoride .

Table 1: Alkylation Reaction Yields

| Substrate (R-X) | Product | Yield (%) | Conditions |

|---|---|---|---|

| CH₃I | (CH₃)₄N⁺F⁻ | 85 | 25°C, 12h, DCM |

| C₂H₅Br | CH₃NH₂C₂H₅⁺Br⁻ | 72 | 50°C, 6h |

Acid-Base Reactivity

The compound acts as a weak Brønsted base, releasing methylamine in basic conditions:

Conversely, it reacts with strong acids (e.g., HCl) to form methylammonium chloride and HF :

Thermal Decomposition

Under elevated temperatures (>200°C), methanamine hydrofluoride decomposes via two pathways:

-

C-N Bond Cleavage : Releases methyl fluoride and ammonia:

-

HF Elimination : Forms methylamine and hydrogen fluoride:

Table 2: Decomposition Products at 250°C

| Pathway | Major Product | Minor Product | Ratio (Major:Minor) |

|---|---|---|---|

| C-N Cleavage | CH₃F | NH₃ | 7:3 |

| HF Elimination | CH₃NH₂ | HF | 6:4 |

Fluorination Reactions

The fluoride ion enables methanamine hydrofluoride to act as a fluorinating agent in organic synthesis:

Example: Nucleophilic Fluorination

Reaction with chlorinated hydrocarbons produces fluorocarbons:

This reaction is particularly efficient with allylic or benzylic chlorides, achieving yields up to 89% under mild conditions .

Coordination Chemistry

Methanamine hydrofluoride forms complexes with transition metals, acting as a ligand via the amine group. For instance:

-

With Cu²⁺: Forms [Cu(CH₃NH₂)₄]²⁺(F⁻)₂, used in catalysis for C-F bond formation .

-

With Al³⁺: Generates Al(CH₃NH₂)₃F₃, a precursor for fluorinated polymers .

Photochemical Reactivity

Under UV irradiation, the compound undergoes homolytic cleavage of the N-F bond:

This radical pathway is critical in atmospheric chemistry, contributing to fluorine radical pools .

Scientific Research Applications

Pharmaceutical Applications

Methanamine hydrofluoride plays a pivotal role in the pharmaceutical industry. It serves as an intermediate in the synthesis of various medicinal compounds and has been studied for its therapeutic properties.

Key Pharmaceutical Uses:

- Synthesis of Active Pharmaceutical Ingredients: Methanamine hydrofluoride is utilized in the synthesis of drugs like ephedrine and theophylline, which are used for respiratory issues and cardiovascular conditions respectively .

- Antagonism of Neurotoxins: Research indicates that methanamine hydrofluoride can antagonize neuromuscular blockade caused by botulinum and tetanus toxins, suggesting potential applications in treating poisoning or enhancing recovery from such conditions .

Case Study:

A clinical trial evaluated the efficacy of methenamine combined with methylthioninium chloride for treating dysuria. Results showed that this combination was superior to traditional treatments like phenazopyridine, demonstrating improved patient outcomes within 24 hours .

Agricultural Applications

In agriculture, methanamine hydrofluoride is involved in the synthesis of various agrochemicals.

Key Agricultural Uses:

- Pesticides and Herbicides: It is a precursor for several pesticides and herbicides, enhancing crop protection against pests and diseases .

- Animal Nutrition: Methanamine derivatives are used to manufacture supplements like choline chloride, which is essential for animal health .

Industrial Applications

Methanamine hydrofluoride finds its place in several industrial applications due to its chemical properties.

Key Industrial Uses:

- Chemical Intermediate: It is used as a building block for synthesizing solvents such as N-methylformamide and N-methylpyrrolidone, which are important in various chemical processes .

- Surface Treatment: Methanamine hydrofluoride can be employed in surface treatment processes due to its reactivity with various substrates .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methanamine, hydrofluoride involves its ability to donate a lone pair of electrons from the nitrogen atom. This makes it a good nucleophile and base, allowing it to participate in various chemical reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N,N-Dimethylmethanamine hydrofluoride with structurally related amine salts, including hydrochlorides and other hydrofluorides:

Functional and Application-Based Differences

- Fluoride vs. Chloride Counterions : Hydrofluorides (e.g., N,N-Dimethylmethanamine hydrofluoride) are often more reactive in fluorination reactions compared to hydrochlorides, which are typically used as stabilizers or buffers .

- Chain Length and Solubility : Longer alkyl chains (e.g., hexadecylamine hydrofluoride) enhance lipid solubility, making such compounds suitable for topical applications (e.g., dental desensitizers) . In contrast, smaller amines like methanamine hydrochloride are water-soluble and used in aqueous reactions .

- Aromatic vs. Aliphatic Amines : Aromatic amine salts (e.g., aniline hydrochloride) exhibit distinct electronic properties, influencing their reactivity in electrophilic substitution reactions .

Toxicity and Handling

Biological Activity

Methanamine hydrofluoride, also known as methylamine hydrofluoride, is a compound of interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of methanamine hydrofluoride, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methanamine hydrofluoride is formed by the reaction of methylamine with hydrofluoric acid. The compound's structure allows it to participate in various biochemical reactions, influencing its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CH₅F |

| Molecular Weight | 34.06 g/mol |

| Solubility | Soluble in water |

| pH | Acidic in solution |

The biological activity of methanamine hydrofluoride can be attributed to its ability to interact with various biological systems. Key mechanisms include:

- Antimicrobial Activity : Methanamine hydrofluoride has been shown to exhibit antimicrobial properties, particularly in acidic environments where it can release formaldehyde, a known bactericidal agent. This mechanism is crucial for its application in treating urinary tract infections (UTIs) and other bacterial infections .

- Inhibition of Neurotoxins : Research indicates that methylamine derivatives can antagonize certain neurotoxins, suggesting a protective role against neurotoxic effects .

Therapeutic Applications

Methanamine hydrofluoride is primarily used in the treatment of urinary tract infections due to its ability to generate formaldehyde in acidic urine, which effectively kills bacteria. It has been evaluated alongside other compounds for enhanced efficacy.

Case Study: Treatment of Dysuria

A recent clinical trial investigated the combination of methenamine (250 mg) and methylthioninium chloride (20 mg) for treating dysuria compared to phenazopyridine. The study involved 315 participants and reported significant improvements in symptoms within 24 hours for those receiving the investigational drug:

- Pain Relief : 16% of participants showed excellent clinical response versus 3.31% for the comparator.

- Burning Sensation : 12.67% response in the test group compared to 3.31% in the control group .

These findings support the potential use of methanamine hydrofluoride in symptomatic relief for urinary conditions.

Safety and Toxicity

While methanamine hydrofluoride is generally considered safe at therapeutic doses, high concentrations can lead to adverse effects such as gastrointestinal disturbances and skin reactions. Animal studies have indicated that inhalation at high doses may cause respiratory irritation and other localized effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methanamine hydrofluoride, and what factors influence yield and purity?

- Methodological Answer : Methanamine hydrofluoride can be synthesized via direct reaction of methanamine (CH₃NH₂) with hydrofluoric acid (HF) under controlled conditions. Key considerations include:

- Solvent Choice : Use anhydrous solvents (e.g., diethyl ether) to minimize side reactions with water .

- Stoichiometry : Maintain a 1:1 molar ratio to avoid excess HF, which can lead to byproducts like polyfluorinated amines .

- Purification : Employ fractional distillation or recrystallization in inert atmospheres to isolate the product. Purity can be verified via NMR (¹⁹F and ¹H) and ion chromatography .

Q. How can researchers characterize the structural and chemical properties of methanamine hydrofluoride?

- Methodological Answer :

- Spectroscopy : ¹⁹F NMR (δ ~ -150 ppm for HF adducts) and IR (N-H stretching ~3300 cm⁻¹) confirm bonding and structure .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (~150–200°C for similar hydrofluorides) .

- X-ray Crystallography : For single-crystal analysis, slow evaporation in HF-resistant containers (e.g., PTFE) is recommended .

Q. What safety protocols are critical when handling methanamine hydrofluoride?

- Methodological Answer :

- Ventilation : Use fume hoods with HF-specific scrubbers due to HF’s high toxicity and volatility .

- PPE : Wear acid-resistant gloves (e.g., neoprene) and face shields.

- Emergency Measures : Immediate calcium gluconate gel application for skin exposure and HF-neutralizing agents (e.g., Hexafluorine®) .

Advanced Research Questions

Q. How can computational modeling elucidate methanamine hydrofluoride’s reactivity and binding mechanisms?

- Methodological Answer :

- DFT Calculations : Simulate HF dissociation energy and amine protonation using software like Gaussian or ORCA. Basis sets (e.g., 6-311++G(d,p)) should account for fluorine’s electronegativity .

- Molecular Dynamics : Study solvation effects in polar solvents (e.g., water) to predict stability under varying pH .

Q. What experimental strategies resolve contradictions in reported toxicity data for methanamine hydrofluoride?

- Methodological Answer :

- Cross-Validation : Compare in vitro (e.g., cell viability assays) and in vivo (rodent LD₅₀) toxicity data. Adjust for variables like pH and HF liberation rates .

- Confounding Factors : Control for impurities (e.g., residual HF) via ICP-MS analysis .

Q. How does methanamine hydrofluoride’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at 40°C/75% RH and monitor via HPLC for decomposition products (e.g., methanamine and HF) .

- Material Compatibility : Use PTFE or HDPE containers to prevent leaching and corrosion .

Q. What advanced techniques validate methanamine hydrofluoride’s interaction with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.